molecular formula C12H17NO2 B4552192 4-ethoxy-N-ethyl-3-methylbenzamide

4-ethoxy-N-ethyl-3-methylbenzamide

Cat. No.: B4552192
M. Wt: 207.27 g/mol
InChI Key: TXQLRHLMIPCXEO-UHFFFAOYSA-N
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Description

4-ethoxy-N-ethyl-3-methylbenzamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 207.125928785 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Studies

4-ethoxy-N-ethyl-3-methylbenzamide, along with similar N-ethylbenzamides substituted at various positions, has been investigated for its elution characteristics in reversed-phase liquid chromatography. These studies, focused on the retention behavior of these compounds using different chromatographic columns and solvent mixtures, suggest the possibility of establishing quantitative structure-retention relationships for these amides in reversed-phase systems. This research has implications for analytical chemistry, particularly in the development of methods for the separation and analysis of complex mixtures containing similar compounds (Lehtonen, 1983).

Photocatalytic Degradation Studies

The compound has been indirectly related to studies on the photodegradation of environmental pollutants. For instance, research on the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2 and various adsorbent supports highlights the potential of similar benzamide derivatives in environmental remediation processes. These studies indicate that certain adsorbents can enhance the degradation rates of pollutants, suggesting a role for benzamide derivatives in improving the efficiency of photocatalytic degradation systems (Torimoto et al., 1996).

Synthesis and Characterization

There has also been research on the synthesis and characterization of novel aromatic polyimides, which included derivatives similar to this compound. These studies contribute to materials science, particularly in the development of new polymers with potential applications in various industries, from electronics to aerospace (Butt et al., 2005).

Insect Repellent Studies

Research on the insect repellent N,N-diethyl-3-methylbenzamide (DEET) and comparisons with similar compounds, including ethyl 3-[acetyl(butyl)amino]propanoate (IR3535), provides insights into the behavioral and toxicological responses of insects. These studies are crucial for understanding the effectiveness and safety of various repellents, which could indirectly relate to the applications of this compound in developing new or improved insect repellent formulations (Alzogaray, 2015).

Properties

IUPAC Name

4-ethoxy-N-ethyl-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13-12(14)10-6-7-11(15-5-2)9(3)8-10/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQLRHLMIPCXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.